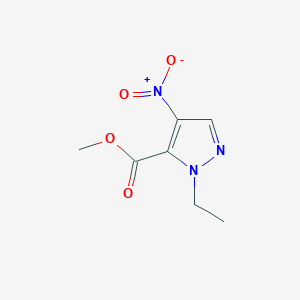

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-ethyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIFTQTZYMZQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716758 | |

| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923282-48-8 | |

| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biochemical pathways, and specific biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 186.18 g/mol. The presence of the nitro group at position four and the carboxylate at position five are critical to its biological activity.

The biological activity of this compound can be attributed to its interactions with various cellular targets:

- Enzyme Inhibition : this compound has been shown to inhibit several enzymes involved in inflammatory pathways. For example, it may affect cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

- Cell Signaling Modulation : This compound can influence cell signaling pathways by modulating the activity of transcription factors related to inflammatory responses. This modulation can lead to altered gene expression associated with inflammation and oxidative stress .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in various cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have reported that pyrazole derivatives, including this compound, can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents .

Study on Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models with induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Edema (mm) | 12 | 5 |

| Cytokine Levels (pg/mL) | 300 | 150 |

Study on Anticancer Activity

A recent investigation assessed the anticancer effects of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 12 |

| A549 (Lung Cancer) | 18 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate serves as a building block for synthesizing more complex pyrazole derivatives. Its unique structure allows chemists to modify functional groups, leading to the development of novel compounds with tailored properties.

Key Characteristics:

- Chemical Formula: C₇H₉N₃O₄

- Molecular Weight: 185.16 g/mol

- Functional Groups: Nitro group (-NO₂), carboxylate (-COO⁻), and pyrazole ring.

Biological Research

The compound is utilized in biological research to study the biological activity of pyrazole derivatives. It has shown potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases where these enzymes are overactive.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound:

| Study | Cell Lines Tested | IC50 Values (µM) | Findings |

|---|---|---|---|

| MDA-MB-231 | 2.43 | Significant cytotoxicity observed | |

| HepG2 | 14.65 | Promising anticancer activity |

These findings suggest that this compound could be further explored for its anticancer properties.

Antimicrobial Properties

Pyrazole derivatives have also been reported to exhibit antimicrobial activities against various bacterial and fungal strains, indicating their potential in medicinal chemistry for developing new antibiotics.

Medicinal Applications

The compound's role in drug discovery is paramount due to its structural features that allow for modification and optimization of pharmacological properties.

Drug Development

This compound can be used as a lead compound in the development of new drugs targeting various conditions, including cancer and microbial infections.

Industrial Applications

Beyond research and medicine, this compound finds utility in the production of agrochemicals , dyes, and other industrial chemicals. Its unique chemical properties make it valuable in formulating products with specific functionalities.

Case Study 1: Anticancer Screening

A comprehensive study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a basis for developing new anticancer therapies.

Case Study 2: Microtubule Destabilization

Research on compounds similar to methyl 1-ethyl-4-nitro-1H-pyrazole revealed their ability to disrupt microtubule assembly, which is crucial for cell division. This mechanism underlines the potential use of such compounds in cancer treatment strategies focused on targeting mitotic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to six structurally related pyrazole derivatives (Table 1), differing in substituents, functional groups, and ring positions.

Table 1: Structural Analogues and Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Substituents |

|---|---|---|---|---|---|

| Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | 5334-40-7 | C₇H₉N₃O₄ | 215.17 g/mol | Reference | 1-ethyl, 4-nitro, 5-methyl ester |

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | C₆H₇N₃O₄ | 201.14 g/mol | 0.91 | 4-nitro, 3-ethyl ester |

| 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 92534-69-5 | C₅H₅N₃O₄ | 187.11 g/mol | 0.90 | 1-methyl, 4-nitro, 5-carboxylic acid |

| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 309740-49-6 | C₆H₇N₃O₄ | 201.14 g/mol | 0.84 | 1-methyl, 4-nitro, 5-methyl ester |

| 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | C₈H₁₂N₄O₃ | 228.21 g/mol | N/A | 1-methyl, 3-propyl, 5-carboxamide |

| Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | N/A | C₇H₁₁N₃O₂ | 185.18 g/mol | N/A | 1-ethyl, 4-amino, 5-methyl ester |

Data Sources :

Key Observations:

Replacing the methyl ester with a carboxylic acid (92534-69-5) reduces lipophilicity, altering bioavailability in pharmaceutical applications . Nitro vs. Amino Groups: The nitro group at position 4 can be reduced to an amino group (as in 139756-01-7), enabling downstream derivatization .

Synthetic Routes: The reference compound is synthesized via nitration and esterification, analogous to methods for 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide . Hydrolysis of methyl esters (e.g., to 92534-69-5) requires alkaline conditions (10% NaOH, methanol, reflux), with reaction times varying by substituent bulk .

Solubility: Ethyl esters (e.g., 55864-87-4) exhibit higher lipophilicity than methyl esters, impacting solvent compatibility in reactions .

Reactivity and Applications :

- Nitro Group Reduction : The 4-nitro group in the reference compound can be selectively reduced to an amine, a critical step in drug intermediate synthesis (e.g., 139756-01-7) .

- Carboxamide Formation : Reaction with amines yields carboxamides (e.g., 139756-01-7), which are prevalent in kinase inhibitors and antimicrobial agents .

Research Findings and Trends

- Crystallography : Tools like SHELX and Mercury are used to analyze hydrogen bonding and packing patterns, revealing that ethyl substituents induce greater torsional strain than methyl groups .

- Biological Activity : Pyrazole carboxamides (e.g., 139756-01-7) show enhanced bioactivity compared to esters, highlighting the importance of functional group choice .

- Cost and Availability : The reference compound is commercially available at 95% purity (¥127.00/100mg), whereas rarer derivatives (e.g., 957264-74-3) require custom synthesis .

Métodos De Preparación

General Synthetic Strategy

Research Findings and Observations

- The described synthetic route is robust and adaptable for various 1-alkyl-4-nitro-1H-pyrazole-5-carboxylate derivatives.

- The position of the ethyl group (N-1) is controlled by the choice of hydrazine derivative.

- Nitration is regioselective for the 4-position due to the electron density distribution in the pyrazole ring.

- The methyl ester at the 5-position is stable under the nitration conditions, provided temperatures are kept low.

Summary Table: Preparation Overview

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Pyrazole ring | Ethyl acetoacetate + ethyl hydrazine | Ethanol, reflux | 1-Ethylpyrazole-5-carboxylate |

| Nitration | 1-Ethylpyrazole-5-carboxylate | HNO₃/H₂SO₄, 0–5°C | 1-Ethyl-4-nitropyrazole-5-carboxylate |

| Esterification | 1-Ethyl-4-nitropyrazole-5-carboxylic acid | Methanol, H₂SO₄, reflux | This compound |

Q & A

(Basic) What are the common synthetic routes for Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole carboxylate derivatives can be prepared by reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by nitration at the 4-position of the pyrazole ring. A nitrating agent like nitric acid/sulfuric acid mixture is often used. Subsequent esterification or functional group modifications may be employed to introduce substituents like the ethyl and nitro groups. Key steps include optimizing reaction temperature (e.g., 0–5°C for nitration) and purification via column chromatography .

(Basic) How is the structure of this compound characterized?

Methodological Answer:

Structural characterization involves:

- Spectroscopy : , , and IR to confirm functional groups (e.g., ester C=O at ~1700 cm, nitro N–O at ~1500 cm).

- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., ESI-MS for molecular weight confirmation).

- X-ray Crystallography : For definitive 3D structure determination. Software like SHELXL refines crystallographic data, resolving bond lengths and angles .

(Advanced) How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:

- HOMO-LUMO gaps : To assess reactivity and charge transfer.

- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., nitro group’s electrophilic nature).

- Vibrational Frequencies : Validate experimental IR data. Tools like Gaussian or ORCA are used, with solvent effects modeled via PCM .

(Advanced) What strategies resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Cross-Validation : Compare multiple techniques (e.g., NMR chemical shifts vs. DFT-predicted shifts).

- Parameter Adjustment : Tweak computational basis sets or solvent models to better align with experimental conditions.

- Crystallographic Refinement : Use SHELXL to resolve discrepancies in bond lengths/angles from X-ray data .

(Basic) What safety precautions are recommended when handling this compound?

Methodological Answer:

While specific toxicity data is limited, general pyrazole-handling protocols apply:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NO).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Consult SDS of analogous compounds for guidance .

(Advanced) How does the nitro group influence the crystal packing and intermolecular interactions?

Methodological Answer:

The nitro group participates in hydrogen bonding (C–H···O interactions) and π-stacking , affecting crystal packing. Tools like Mercury CSD analyze intermolecular contacts and graph-set motifs. For example, nitro-O atoms may form bifurcated hydrogen bonds with adjacent methyl/ethyl groups, stabilizing the lattice .

(Advanced) What are the challenges in refining the crystal structure of this compound using SHELXL?

Methodological Answer:

- High-Resolution Data : Requires precise handling of anisotropic displacement parameters.

- Twinned Crystals : Use TWIN/BASF commands in SHELXL to model twin domains.

- Disorder : Resolve positional disorder (e.g., ethyl group rotamers) via PART instructions .

(Basic) What spectroscopic techniques confirm the purity of synthesized this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.